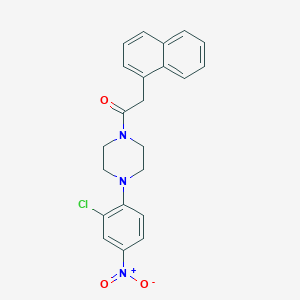

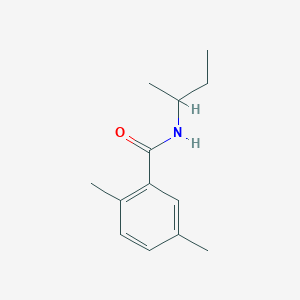

![molecular formula C21H18N4O2 B4110855 4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4110855.png)

4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine

Overview

Description

4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that has shown promising results in scientific research for its potential therapeutic applications.

Scientific Research Applications

Cancer Research

This compound has shown promise in cancer research due to its potential as a CDK2 inhibitor . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. Studies have indicated that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

Pharmacology

In pharmacological studies, the compound’s derivatives have been synthesized for their potential therapeutic applications. The compound’s ability to interact with biological targets like CDK2 suggests its utility in drug design and development, particularly in creating treatments for diseases where cell cycle regulation is disrupted .

Biochemistry

Biochemically, the compound serves as a scaffold for developing new molecules with potential biological activities. Its structure allows for the attachment of various functional groups, enabling the synthesis of a diverse array of molecules for biochemical assays and studies .

Chemical Engineering

From a chemical engineering perspective, the compound represents a class of chemicals that require precise synthesis techniques. Its complex structure necessitates advanced chemical synthesis methods, making it a subject of interest for process optimization and the development of efficient production pathways .

Materials Science

In materials science, the compound’s derivatives could be explored for their physical properties, such as fluorescence or stability, which might be useful in creating new materials for electronic or photonic applications .

Environmental Science

Although not directly related to environmental science, the synthesis and degradation of this compound could have implications for environmental chemistry. Understanding its stability and breakdown products can inform safe laboratory practices and potential environmental impacts .

Each of these applications demonstrates the versatility of “4-(4-benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine” and its derivatives in scientific research, offering numerous avenues for exploration and discovery.

Mechanism of Action

Target of Action

The primary target of 4-(4-benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .

Mode of Action

4-(4-benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase . The exact nature of this interaction is currently under investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, effectively halting the cell cycle .

Pharmacokinetics

The ADME properties of 4-(4-benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine are currently not available

Result of Action

The inhibition of CDK2 by 4-(4-benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine results in the halt of the cell cycle . This can lead to cell death, making it a potential therapeutic agent for diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of 4-(4-benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine can be influenced by various environmental factors These may include the pH and temperature of the biological environment, the presence of other drugs or substances, and individual patient factors.

properties

IUPAC Name |

[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c26-21(15-6-2-1-3-7-15)25-12-10-24(11-13-25)20-19-18(22-14-23-20)16-8-4-5-9-17(16)27-19/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMMUWNHGMGZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

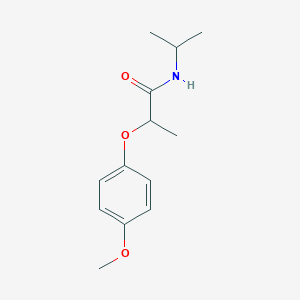

![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B4110776.png)

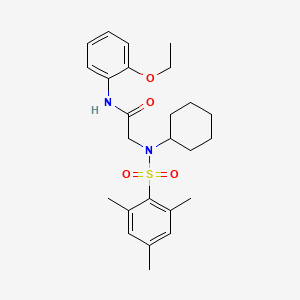

![4-benzyl-1-[2-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4110780.png)

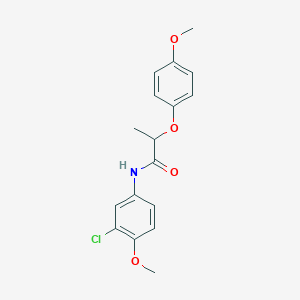

![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4110798.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)

![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)

![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110860.png)

![N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4110866.png)

![N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4110873.png)